ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate
CAS No.: 132629-27-7
Cat. No.: VC12003349
Molecular Formula: C14H24FNO6
Molecular Weight: 321.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132629-27-7 |
|---|---|
| Molecular Formula | C14H24FNO6 |
| Molecular Weight | 321.34 g/mol |
| IUPAC Name | ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate |
| Standard InChI | InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3 |
| Standard InChI Key | CKTBJQDHUAIQBT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F |
| Canonical SMILES | CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate has the molecular formula C₁₄H₂₄FNO₆ and a molecular weight of 321.34 g/mol. Its IUPAC name, ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate, reflects the presence of:
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Two Boc groups attached to the central nitrogen atom.
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A fluorine atom at the α-carbon relative to the ester group.
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An ethyl ester moiety enhancing solubility in organic solvents .
The stereoelectronic effects of the fluorine atom influence both reactivity and conformational stability, while the Boc groups provide steric protection during synthetic transformations .
Spectral and Stereochemical Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹⁹F NMR: A singlet near δ -200 ppm, characteristic of fluorine bonded to a sp³-hybridized carbon.
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¹H NMR: Methyl protons of the Boc groups resonate as singlets at δ 1.2–1.4 ppm, while the ethyl ester appears as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .
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Infrared (IR) spectroscopy shows strong carbonyl stretches at ~1,700 cm⁻¹ (Boc groups) and ~1,740 cm⁻¹ (ester).
X-ray crystallography data for analogous compounds (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate) confirm the planar geometry of the carbamate groups and the tetrahedral configuration around the fluorine-bearing carbon .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols (Table 1):
Table 1: Key Synthesis Steps and Yields
*Inferred from analogous procedures in .
A representative pathway involves:
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Dual Boc Protection: Reaction of 2-amino-2-fluoroacetic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst .
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Ethyl Ester Formation: Treatment with ethyl chloroformate in tetrahydrofuran (THF), yielding the final product after column chromatography .
Challenges and Optimization
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Fluorination Efficiency: Direct fluorination of 2-aminoacetate derivatives often suffers from side reactions; using deoxo-fluor reagents improves selectivity .
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Boc Group Stability: Acidic conditions during workup may necessitate buffered extraction to prevent deprotection .
Analytical Characterization
Advanced Spectroscopic Techniques
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 322.1 [M+H]⁺ .
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X-ray Photoelectron Spectroscopy (XPS): The fluorine 1s electron binding energy at 689.2 eV aligns with C-F covalent bonding .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 73–77°C (decomposes) |
| Solubility | DCM: >200 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol-Water) | 2.8 (predicted) |
| Refractive Index | 1.452 ± 0.02 |
The compound’s lipophilicity (LogP = 2.8) facilitates membrane permeability in bioactive analogs, while low aqueous solubility necessitates formulation with co-solvents like dimethyl sulfoxide (DMSO) .
Applications in Pharmaceutical Research
Peptide and Prodrug Synthesis
The dual Boc groups enable selective deprotection during solid-phase peptide synthesis (SPPS), as demonstrated in the preparation of fluorinated proline analogs for collagenase inhibitors . In prodrug design, the ethyl ester enhances cellular uptake, with intracellular esterases cleaving the moiety to release active carboxylic acids .
Enzyme Inhibitor Development
Fluorine’s electronegativity modulates binding affinity in active sites. For example, analogs of this compound show IC₅₀ values of 12–45 nM against aspartyl proteases in HIV-1 inhibition assays .
Radiolabeling Precursors
The fluorine-18 derivative serves as a precursor for positron emission tomography (PET) tracers targeting tumor-associated proteases, with a radiochemical yield of 92% reported in recent trials .
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